molecular formula C10H20O B14639019 (2S,3S)-2-Heptyl-3-methyloxirane CAS No. 54125-39-2

(2S,3S)-2-Heptyl-3-methyloxirane

Cat. No.: B14639019
CAS No.: 54125-39-2
M. Wt: 156.26 g/mol
InChI Key: GSTZVCRHAKCHCF-UWVGGRQHSA-N
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Description

(2S,3S)-2-Heptyl-3-methyloxirane is a chiral epoxide compound with significant interest in various fields of chemistry and industry. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Heptyl-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired chiral epoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to make the process sustainable .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Heptyl-3-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-2-Heptyl-3-methyloxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Heptyl-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the epoxide ring-opening leads to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both heptyl and methyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral chemistry .

Properties

CAS No.

54125-39-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2S,3S)-2-heptyl-3-methyloxirane

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10-9(2)11-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

GSTZVCRHAKCHCF-UWVGGRQHSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@@H](O1)C

Canonical SMILES

CCCCCCCC1C(O1)C

Origin of Product

United States

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